Cas no 871038-72-1 (Raltegravir potassium)

Raltegravir potassium structure
Raltegravir potassium structure
Nom du produit:Raltegravir potassium
Numéro CAS:871038-72-1
Le MF:C20H21FKN6O5
Mégawatts:483.514648199081
MDL:MFCD12031642
CID:69167
PubChem ID:23668479

Raltegravir potassium Propriétés chimiques et physiques

Nom et identifiant

    • Raltegravir potassium
    • N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt
    • MK 0518
    • Raltegravir Potassium Salt
    • Raltegravir (potassium salt)
    • Raltegravir Potassiu
    • MK0518 potassium salt
    • MK-0518 potassium salt
    • Raltegravir K
    • Raltegravir(MK-0518)
    • Isentress
    • Raltegravir ( K salt) API
    • AK326594
    • 43Y000U234
    • potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
    • C20H20FN6O5.K
    • Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-
    • 4-Pyrimidinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-, monopotassium salt (9CI)
    • Ralegravir
    • Raltegravir potassium [USAN]
    • RALTEGRAVIR MONOPOTASSIUM SALT [MI]
    • AS-19171
    • RALTEGRAVIR POTASSIUM [USP MONOGRAPH]
    • CHEMBL518520
    • N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • Raltegravir (potassium)
    • AKOS015896594
    • RALTEGRAVIR POTASSIUM (USP-RS)
    • CS-3263
    • RALTEGRAVIR POTASSIUM (MART.)
    • Isentress hd
    • RALTEGRAVIR POTASSIUM [EP MONOGRAPH]
    • MFCD12031642
    • 871038-72-1 (potassium)
    • UNII-43Y000U234
    • RALTEGRAVIR POTASSIUM (EP MONOGRAPH)
    • BCP01757
    • L000900612 POTASSIUM SALT
    • L-000900612 POTASSIUM SALT
    • DTXSID501007339
    • MK0518 POTASSIUM
    • Raltegravir potassium (JAN/USAN)
    • 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-, monopotassium salt
    • 871038-72-1
    • SCHEMBL15939218
    • HY-10353A
    • MK-518
    • Isentress (TN)
    • BCPP000092
    • RALTEGRAVIR POTASSIUM [USP-RS]
    • Potassium, Raltegravir
    • AC-2062
    • IFUKBHBISRAZTF-UHFFFAOYSA-M
    • BR164314
    • RALTEGRAVIR POTASSIUM (USP MONOGRAPH)
    • potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
    • BDBM50480673
    • DUTREBIS COMPONENT RALTEGRAVIR POTASSIUM
    • RALTEGRAVIR POTASSIUM [JAN]
    • Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidin-5-olate
    • MK-0518 POTASSIUM
    • CCG-269568
    • Raltegravir monopotassium salt
    • Raltegravir potassium- Bio-X
    • RALTEGRAVIR POTASSIUM [MART.]
    • Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
    • Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
    • AB01274746-01
    • Q-201657
    • Raltegravir potassium [USAN:JAN]
    • potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
    • RALTEGRAVIR POTASSIUM [ORANGE BOOK]
    • D07133
    • RALTEGRAVIR POTASSIUM [WHO-DD]
    • RALTEGRAVIR POTASSIUM COMPONENT OF DUTREBIS
    • N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide monopotassium salt
    • Q27258678
    • MK 0518 potassium salt
    • MDL: MFCD12031642
    • Piscine à noyau: 1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);
    • La clé Inchi: NLDVPINGTPMESH-UHFFFAOYSA-N
    • Sourire: [K].O=C(C1OC(C)=NN=1)NC(C)(C)C1N(C)C(=O)C(O)=C(C(NCC2C=CC(F)=CC=2)=O)N=1

Propriétés calculées

  • Qualité précise: 482.11200
  • Masse isotopique unique: 482.112
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 33
  • Nombre de liaisons rotatives: 6
  • Complexité: 843
  • Nombre d'unités de liaison covalente: 2
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 153

Propriétés expérimentales

  • Couleur / forme: Gris blanc solide
  • Dense: 1.46
  • Point de fusion: 282ºC
  • Point d'ébullition: No data available
  • Point d'éclair: No data available
  • Le PSA: 155.07000
  • Le LogP: 2.13150
  • Pression de vapeur: No data available

Raltegravir potassium Informations de sécurité

Raltegravir potassium Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Raltegravir potassium PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A100140-5mg
Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
871038-72-1 98+%
5mg
$5.0 2025-02-19
ChemScence
CS-3263-50mg
Raltegravir (potassium)
871038-72-1 99.96%
50mg
$160.0 2022-04-26
Ambeed
A100140-10mg
Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
871038-72-1 98+%
10mg
$7.0 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-5mg
Raltegravir potassium salt
871038-72-1 98%
5mg
¥768.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-10mg
Raltegravir potassium salt
871038-72-1 98%
10mg
¥1152.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-50mg
Raltegravir potassium salt
871038-72-1 98%
50mg
¥3583.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R73870-25mg
Raltegravir Potassium
871038-72-1 98%
25mg
¥318.0 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-10 mg
Raltegravir potassium
871038-72-1 98.00%
10mg
¥987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-100 mg
Raltegravir potassium
871038-72-1 98.00%
100MG
¥4675.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-50 mg
Raltegravir potassium
871038-72-1 98.00%
50mg
¥3117.00 2022-04-26

Raltegravir potassium Méthode de production

Méthode de production 1

Conditions de réaction
1.1 -
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Méthode de production 2

Conditions de réaction
1.1 -
2.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
3.1 -
4.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
4.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
4.3 Reagents: Triethylamine
5.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
5.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydroxylamine Solvents: Isopropanol
2.1 -
3.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
4.1 -
5.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
5.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
5.3 Reagents: Triethylamine
6.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
6.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Méthode de production 4

Conditions de réaction
Référence
Preparation of benzyl 2-[4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1- methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate
Anonymous, IP.com Journal, 2012, 13,

Méthode de production 5

Conditions de réaction
Référence
Preparation of benzyl 2-[4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1- methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate
Anonymous, IP.com Journal, 2012, 13,

Méthode de production 6

Conditions de réaction
1.1 -
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
2.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
2.3 Reagents: Triethylamine
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 °C → 5 °C
1.2 Solvents: Dichloromethane ;  90 - 180 min, 0 - 5 °C; 5 °C → 25 °C; 2 h, 20 - 25 °C
1.3 Reagents: p-Toluenesulfonic acid ,  Triethylamine Solvents: Dichloromethane ;  60 - 90 min, 20 - 25 °C; 60 - 70 min, 20 - 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
3.1 -
Référence
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Méthode de production 8

Conditions de réaction
1.1 Reagents: Magnesium hydroxide ,  Sulfoxonium, trimethyl-, iodide (1:1) ;  30 °C → 95 °C; 95 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C; pH 0.5 - 1.5, 40 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
2.1 -
Référence
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Méthode de production 9

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
1.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
1.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
1.3 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Méthode de production 11

Conditions de réaction
1.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
2.1 -
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
3.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
3.3 Reagents: Triethylamine
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
2.1 -
Référence
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Méthode de production 13

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ;  30 min, 20 - 30 °C; 30 °C → 60 °C; 15 - 20 min, 55 - 60 °C
1.2 30 min, 55 - 60 °C; 60 - 70 °C
1.3 Reagents: Acetic acid ;  30 min, 60 - 70 °C; 60 - 70 min, 60 - 70 °C; 30 - 90 min, 70 °C → 30 °C; 30 - 40 min, 25 - 30 °C
2.1 Reagents: Magnesium hydroxide ,  Sulfoxonium, trimethyl-, iodide (1:1) ;  30 °C → 95 °C; 95 °C → 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C; pH 0.5 - 1.5, 40 °C
2.3 Reagents: Sodium bisulfite Solvents: Water ;  60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
3.1 -
Référence
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Méthode de production 14

Conditions de réaction
Référence
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Méthode de production 15

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Toluene
2.1 -
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Référence
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Raltegravir potassium Raw materials

Raltegravir potassium Preparation Products

Raltegravir potassium Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:871038-72-1)Raltegravir potassium
Numéro de commande:A25486
État des stocks:in Stock/in Stock
Quantité:25g/100g
Pureté:99%/99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:18
Prix ($):152.0/526.0
Taian Jiayue Biochemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:871038-72-1)Raltegravir potassium
Numéro de commande:JY026
État des stocks:in stock
Quantité:1g/5g/1kg/25kg
Pureté:98%-99%%
Dernières informations tarifaires mises à jour:Thursday, 26 December 2024 14:06
Prix ($):

Articles recommandés

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:871038-72-1)Raltegravir potassium
sfd4626
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:871038-72-1)Raltegravir Potassium
RY174
Pureté:99% HPLC
Quantité:1g
Prix ($):Enquête